4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 2-oxo-2H-chromen-7-yl, which is known for its diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method yields the ester in 88% yield . The reaction conditions are mild and the process is relatively straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer activity .
Comparison with Similar Compounds
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anticancer properties.
4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Warfarin: A well-known anticoagulant used in medicine. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c1-9-7-16(21)24-17-10(2)15(6-5-12(9)17)23-18(22)13-4-3-11(19)8-14(13)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZHYVIVILMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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